



# Application Notes: Tungsten Disulfide in Biomedical Imaging

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |  |  |  |  |
|----------------------|--------------------|-----------|--|--|--|--|
| Compound Name:       | Tungsten disulfide |           |  |  |  |  |
| Cat. No.:            | B075915            | Get Quote |  |  |  |  |

### Introduction to Tungsten Disulfide (WS2) Nanomaterials

**Tungsten disulfide** (WS<sub>2</sub>) is a transition metal dichalcogenide (TMD) that has garnered significant interest in biomedical research due to its unique electronic, optical, and chemical properties.[1][2][3] Available in various forms such as nanosheets, nanotubes, and quantum dots (QDs), WS<sub>2</sub> nanomaterials offer a versatile platform for developing advanced diagnostic and therapeutic agents.[1][2] Key characteristics for biomedical imaging include a high atomic number (Z=74 for tungsten), strong near-infrared (NIR) absorbance, and tunable photoluminescence, making WS<sub>2</sub> suitable for multiple imaging modalities.[4][5] Furthermore, its large surface area allows for efficient surface functionalization to improve biocompatibility, stability, and targeting capabilities.[6][7]

### Forms of WS<sub>2</sub> for Biomedical Imaging

- WS<sub>2</sub> Nanosheets: These are two-dimensional (2D) structures, typically produced by liquidphase or mechanical exfoliation from bulk WS<sub>2</sub> powder.[6][8] Their large surface-to-volume ratio is ideal for loading drugs or targeting ligands.[8] PEGylated WS<sub>2</sub> nanosheets have been successfully used as multifunctional agents for dual-modal imaging and photothermal therapy.[9][10]
- WS<sub>2</sub> Quantum Dots (QDs): These are zero-dimensional (0D) semiconductor nanocrystals, often synthesized via hydrothermal or sonication methods.[11][12] WS<sub>2</sub> QDs are highly valued for their strong and stable fluorescence, making them superior probes for in vivo bioimaging compared to traditional organic dyes which are prone to photobleaching.[11][12]



[13] They typically have sizes below 10 nm, with some reports detailing synthesis of QDs as small as 3 nm.[4][11]

### **Key Imaging Applications**

Functionalized WS<sub>2</sub> QDs (f-WS<sub>2</sub>-QDs) exhibit strong blue photoluminescence, making them excellent probes for high-contrast cellular and in vivo imaging.[12][13] Their inherent fluorescence can be used to track their distribution within cells or organisms.[14][15] Studies have demonstrated the use of f-WS<sub>2</sub>-QDs for imaging in HeLa cells and for in vivo imaging of Drosophila larvae.[11][13]

The high atomic number and excellent X-ray attenuation coefficient of the tungsten element make WS<sub>2</sub> an effective contrast agent for CT imaging.[4][8] WS<sub>2</sub> QDs have been shown to provide significant CT signal enhancement, offering performance that can be double that of conventional iodine-based contrast agents at similar concentrations.[1] This allows for clear visualization and delineation of tumor tissues in vivo.[4]

PA imaging is a hybrid modality that combines optical excitation with ultrasonic detection, offering high resolution at significant penetration depths.[16][17] WS<sub>2</sub> nanosheets and QDs are excellent PA contrast agents due to their strong absorption in the NIR region (750-1000 nm).[4] [5][9] Upon excitation with a laser, these nanomaterials generate a strong photoacoustic signal, enabling sensitive imaging of tumors and vasculature.[4][9]

A significant advantage of WS<sub>2</sub> nanomaterials is their suitability for multimodal imaging, which integrates the strengths of different modalities to provide more comprehensive diagnostic information. WS<sub>2</sub> has been extensively developed as a dual-modal contrast agent for combined CT and photoacoustic (CT/PA) imaging.[4][9][10][18] This allows for precise tumor localization using both anatomical information from CT and functional information from PA imaging.[4]

### **Theranostic Applications: Image-Guided Therapy**

WS<sub>2</sub> nanomaterials are prominent theranostic agents, combining diagnostic imaging with therapeutic intervention. Their strong NIR absorption facilitates highly effective photothermal therapy (PTT), where NIR laser irradiation is converted into localized heat to ablate cancer cells.[7][19] When combined with CT/PA imaging, WS<sub>2</sub> enables precise, image-guided PTT, ensuring the tumor is accurately located and subsequently eradicated.[4][9] Furthermore, WS<sub>2</sub>



QDs can act as radiosensitizers, enhancing the efficacy of radiotherapy (RT) for a synergistic PTT/RT treatment approach.[4][5][18]

### **Biocompatibility and Toxicology**

The biocompatibility of WS<sub>2</sub> is a critical factor for its clinical translation. Most studies report that WS<sub>2</sub> nanomaterials, particularly when functionalized with biocompatible polymers like polyethylene glycol (PEG), exhibit low cytotoxicity.[1][7][9] However, toxicity can be dosedependent. Low concentrations ( $\leq$ 10 µg/mL) may induce apoptosis in some lung epithelial cells, while higher concentrations ( $\geq$ 50 µg/mL) can cause necrosis.[20][21] In vivo studies using mouse models have shown no noticeable toxicity or abnormal behavior after intravenous injection of WS<sub>2</sub> QDs, with no damage observed in major organs.[4][18]

### **Quantitative Data Summary**

Table 1: Physicochemical Properties of WS2 Nanomaterials for Bioimaging



| Parameter                        | WS₂ Type                      | Value                                   | Measurement<br>Conditions | Source  |
|----------------------------------|-------------------------------|-----------------------------------------|---------------------------|---------|
| Size                             | Quantum Dots                  | ~3 nm                                   | TEM                       | [4][18] |
| Quantum Dots                     | ~5 nm                         | TEM                                     | [12]                      | _       |
| Nanosheets                       | ~370 - 500 nm<br>(Aggregates) | SEM/TEM                                 | [22]                      |         |
| Zeta Potential                   | Pristine Particles            | ~ +4 mV                                 | Aqueous solution          | [22]    |
| COOH-<br>Functionalized          | ~ -35 mV                      | Aqueous solution                        | [22]                      |         |
| Optical Band<br>Gap              | Bare QDs                      | 4.90 eV                                 | Tauc Plot                 | [23]    |
| Lysine-<br>Functionalized<br>QDs | 5.11 eV                       | Tauc Plot                               | [23]                      |         |
| Photoluminescen<br>ce            | f-WS2-QDs                     | Emission Peak:<br>~410 nm               | Excitation: ~310          | [12]    |
| Extinction<br>Coefficient        | WS2-IO-MS-PEG                 | 23.8 L g <sup>-1</sup> cm <sup>-1</sup> | At 800 nm                 | [7]     |

Table 2: Biocompatibility and Cytotoxicity of WS2 Nanomaterials



| Cell Line       | WS <sub>2</sub> Type <i>l</i> Concentration | Viability <i>l</i><br>Effect | Exposure Time | Source   |
|-----------------|---------------------------------------------|------------------------------|---------------|----------|
| A549 (Lung)     | Nanosheets /<br>200 μg/mL                   | ~49% Viability               | 24 h          | [24]     |
| HEP G2 (Liver)  | Nanosheets /<br>200 μg/mL                   | ~74% Viability               | 24 h          | [24]     |
| BEAS-2B (Lung)  | Nanosheets /<br>≤10 μg/mL                   | Apoptosis induction          | -             | [20][21] |
| HeLa (Cervical) | QDs / up to 200<br>μg/mL                    | > 85% Viability              | 24 h          | [1]      |
| HepG2 (Liver)   | QDs / up to 200<br>μg/mL                    | > 85% Viability              | 24 h          | [1]      |
| T24 (Bladder)   | Pristine Particles<br>/ 100 μg/mL           | ~87% Viability               | 72 h          | [22]     |
| T24 (Bladder)   | COOH-<br>Functionalized /<br>100 μg/mL      | ~86% Viability               | 72 h          | [22]     |

## Experimental Protocols & Methodologies Protocol 1: Synthesis of WS<sub>2</sub> Nanosheets via Liquid Exfoliation

This protocol describes a common method for producing few-layer WS2 nanosheets.[8]

- Intercalation: Add 2.0 g of bulk WS<sub>2</sub> powder to 5.0 mL of concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>). Stir the mixture for at least 12 hours to allow for acid intercalation between the WS<sub>2</sub> layers.
- Washing: Carefully quench the reaction by slowly adding the mixture to 500 mL of deionized (DI) water. Wash the resulting suspension repeatedly with DI water via centrifugation (8,000 rpm, 15 min) until the pH of the supernatant is neutral (~7.0).



- Exfoliation: Resuspend the washed WS<sub>2</sub> precipitate in DI water or ethanol. Exfoliate the nanosheets by subjecting the suspension to probe ultrasonication (e.g., 400 W) for 4-6 hours in an ice bath to prevent overheating.
- Purification: Centrifuge the exfoliated suspension at a low speed (e.g., 1,500 rpm, 30 min) to remove any remaining bulk, unexfoliated material.
- Collection: Carefully collect the supernatant, which contains the dispersed WS<sub>2</sub> nanosheets.
- Characterization: Characterize the nanosheets using TEM for morphology and size, AFM for thickness, and UV-Vis spectroscopy for optical properties.

# Protocol 2: Synthesis of Functionalized WS<sub>2</sub> Quantum Dots (f-WS<sub>2</sub>-QDs) via Hydrothermal Method

This protocol details a single-step hydrothermal approach to produce highly fluorescent WS<sub>2</sub> QDs.[12]

- Precursor Preparation: Dissolve 100 mg of sodium tungstate dihydrate (Na<sub>2</sub>WO<sub>4</sub>·2H<sub>2</sub>O) and 200 mg of L-cysteine in 40 mL of DI water.
- Sonication: Sonicate the mixture for 30 minutes to ensure a homogeneous solution.
- Hydrothermal Reaction: Transfer the solution into a 50 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 200°C for 12 hours.
- Cooling & Purification: Allow the autoclave to cool to room temperature naturally. Centrifuge
  the resulting light-yellow solution at 10,000 rpm for 10 minutes to remove any large
  aggregates or unreacted precursors.
- Collection: Collect the supernatant containing the f-WS<sub>2</sub>-QDs. The L-cysteine acts as both the sulfur source and the surface functionalizing/passivating agent.
- Characterization: Confirm the synthesis and properties of the f-WS<sub>2</sub>-QDs via TEM (size), XPS (composition), and photoluminescence spectroscopy (fluorescence properties).



# Protocol 3: Surface Functionalization with PEG (PEGylation)

This protocol is for modifying WS<sub>2</sub> nanosheets to improve their stability and biocompatibility.[9] [10]

- Preparation: Disperse 10 mg of the as-prepared WS2 nanosheets in 20 mL of DI water.
- PEG Addition: Add 20 mg of thiol-terminated polyethylene glycol (SH-PEG, e.g., 5 kDa) to the WS<sub>2</sub> suspension. The thiol groups will form strong bonds with the sulfur-deficient sites on the WS<sub>2</sub> surface.
- Reaction: Stir the mixture vigorously at room temperature for 24 hours to ensure complete reaction.
- Purification: Purify the solution to remove excess, unbound PEG. This can be done by repeated centrifugation and resuspension in DI water or through dialysis against DI water for 48 hours.
- Final Product: The resulting PEGylated WS<sub>2</sub> (WS<sub>2</sub>-PEG) nanosheets should form a stable colloidal suspension. Confirm successful functionalization using FTIR or zeta potential measurements.

# Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol assesses the effect of WS<sub>2</sub> nanomaterials on cell viability.

- Cell Seeding: Seed cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours in a humidified incubator (37°C, 5% CO<sub>2</sub>).
- Treatment: Prepare a series of dilutions of the WS<sub>2</sub> nanomaterial suspension (e.g., 0, 10, 25, 50, 100, 200 μg/mL) in fresh cell culture medium.
- Incubation: Replace the old medium in the wells with 100 μL of the WS<sub>2</sub> suspension at different concentrations. Include a control group with medium only. Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).



- MTT Addition: After incubation, add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Carefully remove the medium and add 100 μL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
- Calculation: Calculate cell viability as a percentage relative to the untreated control cells:
   Viability (%) = (Absorbance\_sample / Absorbance\_control) × 100.

### **Protocol 5: In Vivo Dual-Modal CT/PA Imaging**

This protocol outlines the procedure for using WS<sub>2</sub> as a contrast agent in a tumor-bearing mouse model.[4]

- Animal Model: Use tumor-bearing mice (e.g., BALB/c nude mice with subcutaneously implanted BEL-7402 tumors). All animal procedures must be approved by an institutional animal care and use committee.
- Agent Administration: Intravenously inject the mice with a sterile suspension of functionalized WS<sub>2</sub> QDs or nanosheets (e.g., 200 μL of a 2 mg/mL solution) via the tail vein.
- CT Imaging:
  - Anesthetize the mouse at various time points post-injection (e.g., 0, 2, 4, 8, 24 hours).
  - Perform whole-body or region-of-interest CT scans using a micro-CT scanner.
  - Reconstruct the images and analyze the Hounsfield Unit (HU) values in the tumor region to quantify contrast enhancement.
- PA Imaging:
  - At the same time points, perform PA imaging using a suitable system (e.g., Vevo LAZR).



- Use an appropriate laser wavelength where WS2 has strong absorbance (e.g., 808 nm).
- Acquire PA images of the tumor region and quantify the PA signal intensity.
- Data Analysis: Co-register and analyze the CT and PA images to evaluate the biodistribution and tumor accumulation of the WS<sub>2</sub> nanomaterials over time.

### **Diagrams and Workflows**











Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Tungsten Disulfide Nanomaterials (WS2 NM) Application in Biosensors and Nanomedicine: A review [nanomedicine-rj.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tungsten Sulfide Quantum Dots as Multifunctional Nanotheranostics for In Vivo Dual-Modal Image-Guided Photothermal/Radiotherapy Synergistic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 2D Tungsten disulphide WS2 for biosensing: a unique perspective on emerging applications PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. WS2 nanosheet as a new photosensitizer carrier for combined photodynamic and photothermal therapy of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PEGylated WS(2) nanosheets as a multifunctional theranostic agent for in vivo dual-modal CT/photoacoustic imaging guided photothermal therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Application of tungsten disulfide quantum dot-conjugated antimicrobial peptides in bioimaging and antimicrobial therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. imec-int.com [imec-int.com]
- 17. ucl.ac.uk [ucl.ac.uk]



- 18. pubs.acs.org [pubs.acs.org]
- 19. Tungsten disulfide-based nanocomposites for photothermal therapy PMC [pmc.ncbi.nlm.nih.gov]
- 20. Low-Dose Exposure of WS2 Nanosheets Induces Differential Apoptosis in Lung Epithelial Cells [escholarship.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Membrane destruction-mediated antibacterial activity of tungsten disulfide (WS 2) RSC Advances (RSC Publishing) DOI:10.1039/C7RA06442J [pubs.rsc.org]
- To cite this document: BenchChem. [Application Notes: Tungsten Disulfide in Biomedical Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075915#tungsten-disulfide-for-biomedical-imaging-applications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





